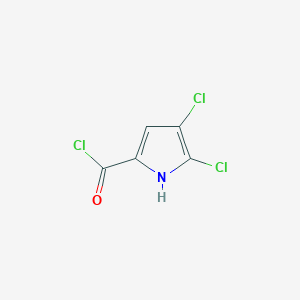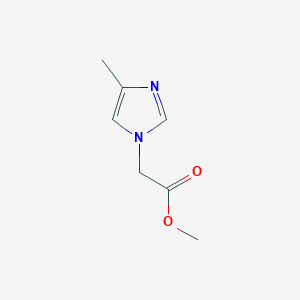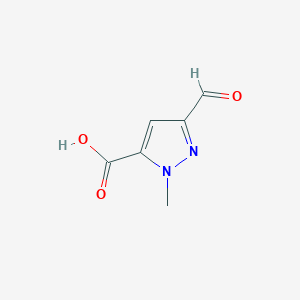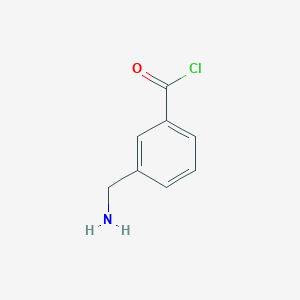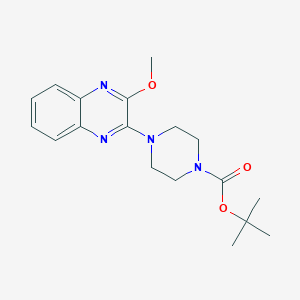
tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate, also known as TAPI-1, is a small molecule inhibitor that has been used in scientific research to study the mechanism of action of various proteins.
Mechanism of Action
Tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate acts as a competitive inhibitor of MMPs, TNF-α, and ADAM metallopeptidases by binding to the active site of these proteins. This prevents the cleavage of their substrates, which leads to the inhibition of their activity. This compound has been shown to be highly selective for these proteins and does not affect the activity of other metalloproteinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation. It has also been shown to reduce inflammation and tumor growth in animal models. This compound has been suggested as a potential therapeutic agent for various diseases, including cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate in lab experiments include its high potency and selectivity for MMPs, TNF-α, and ADAM metallopeptidases. It also has a well-defined mechanism of action and has been shown to be effective in various in vitro and in vivo models. However, the limitations of using this compound include its high cost and limited availability. It also requires careful handling and storage to maintain its stability and purity.
Future Directions
For the use of tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate in scientific research include the identification of new targets for this inhibitor. It has been suggested that this compound may have potential therapeutic applications for various diseases, including Alzheimer's disease and multiple sclerosis. Further studies are needed to explore the full potential of this compound as a therapeutic agent. Additionally, the development of new and more efficient synthesis methods for this compound could improve its availability and reduce its cost.
Scientific Research Applications
Tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate has been used in scientific research to study the mechanism of action of various proteins, including matrix metalloproteinases (MMPs), tumor necrosis factor-alpha (TNF-α), and ADAM metallopeptidases. It has been shown to inhibit the activity of these proteins, which are involved in various physiological processes such as tissue remodeling, inflammation, and cancer progression.
properties
IUPAC Name |
tert-butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)22-11-9-21(10-12-22)15-16(24-4)20-14-8-6-5-7-13(14)19-15/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDJVNQXWRAAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671398 | |
| Record name | tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-41-4 | |
| Record name | tert-Butyl 4-(3-methoxyquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



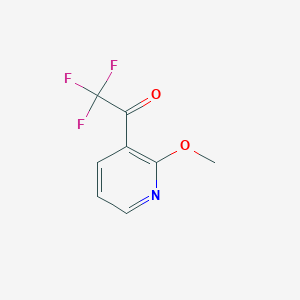


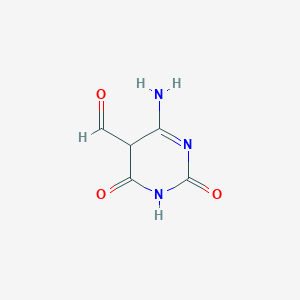

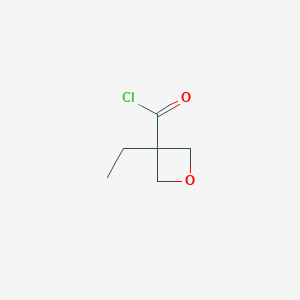
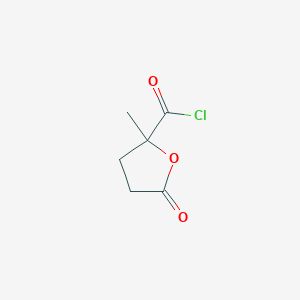
![Furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B1500511.png)
